Quinoclamine

Descripción general

Descripción

Se introdujo en 1972 y se ha utilizado para el control post-emergente de varias malezas, incluyendo musgos, hepáticas, lenteja de agua y algas . El compuesto inhibe la fotosíntesis, lo que lo hace efectivo para controlar el crecimiento vegetal no deseado.

Métodos De Preparación

La quinoclamina se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de 2-cloro-1,4-naftoquinona con amoníaco. La reacción generalmente ocurre bajo condiciones controladas, como una temperatura y un pH específicos, para asegurar que se obtenga el producto deseado. Los métodos de producción industrial a menudo involucran la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para la eficiencia y el rendimiento .

Análisis De Reacciones Químicas

La quinoclamina experimenta varias reacciones químicas, que incluyen:

Oxidación: La quinoclamina se puede oxidar para formar diferentes derivados de quinona.

Reducción: El compuesto se puede reducir para formar derivados de hidroquinona.

Sustitución: La quinoclamina puede sufrir reacciones de sustitución, donde el átomo de cloro es reemplazado por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Quinoclamine is a chemical compound with various applications, including uses as an algicide, herbicide, and potential therapeutic agent. Research has explored its effectiveness in controlling liverwort, inhibiting nuclear factor-kappaB (NF-κB) activity, and preventing Shiga toxin production.

Scientific Research Applications

Control of Liverwort

this compound has been evaluated for post-emergence control of liverwort (Marchantia polymorpha) in nursery crop production . Studies have shown that the rate of this compound application primarily influences the control of liverwort, with a trend for greater control at higher spray pressures . Absorption and translocation studies using 14C-quinoclamine showed that liverwort thalli absorbed approximately 70% of the applied amount within 9 hours, with the chemical readily translocating away from the entry site and accumulating at thallus margins .

A study documented the differential sensitivity of liverwort tissues to this compound . The study included thalli from juvenile plants, thalli from mature plants, archegonial receptacles, and antheridial receptacles. This compound was applied at rates from 0.17 to 10.45 kg/ha. Control was rated one week after treatment, using a scale where 0 indicated no observable effect and 100 indicated complete death. Mature thalli required a higher rate of this compound for control compared to juvenile thalli . The response of antheridial receptacles to this compound was similar to that of juvenile thalli, while archegonial receptacles were only nominally injured by the highest rate evaluated .

NF-κB Inhibitor

this compound acts as a novel NF-κB inhibitor with anti-cancer potential . It suppresses endogenous NF-κB activity in HepG2 cells by inhibiting IκB-α phosphorylation and p65 translocation . this compound also inhibits induced NF-κB activities in lung and breast cancer cell lines . Additionally, this compound affects the expression levels of genes involved in cell cycle or apoptosis and down-regulates UDP glucuronosyltransferase genes involved in phase II drug metabolism, suggesting it may interfere with drug metabolism by slowing down drug excretion .

Inhibition of Shiga Toxin Production

this compound can inhibit Shiga toxin (Stx2) production in enterohemorrhagic E. coli (EHEC) . It prevents cell lysis via phage production and ceases Stx2 production in EHEC. The compound prevents the SOS response in E. coli, whereas niclosamide does not .

Data Table: Applications of this compound

Case Studies

- Liverwort Control: In a study evaluating the control of liverwort (Marchantia polymorpha), this compound was applied at three rates (1.4, 1.9, and 3.8 kg ai/ha), three spray volumes (374, 1,112, and 1,871 L/ha), and two spray pressures (276 and 414 kPa) . The results indicated that the control was primarily influenced by the this compound rate, with a trend toward greater control at higher spray pressures .

- NF-κB Inhibition: this compound suppressed TPA-induced NF-κB activities in HepG2 and four additional cell lines . Cells were treated with this compound, and a luciferase assay was performed 24 hours later. The findings suggested that this compound suppressed induced NF-κB activities in liver, lung, and breast cancer cell lines .

- Shiga Toxin Inhibition: In a study examining Shiga toxin production, this compound was found to inhibit Stx2 production by preventing the SOS response in E. coli . The SOS reporter assay indicated that this compound prevented the SOS response in E. coli, whereas niclosamide did not .

Regulatory Status

Mecanismo De Acción

La quinoclamina ejerce sus efectos inhibiendo la fotosíntesis. Elimina electrones del fotosistema I, de forma similar a la acción de los herbicidas bipiridínicos como el paraquat y el diquat . En la investigación del cáncer, la quinoclamina inhibe la actividad de NF-κB al prevenir la fosforilación de IκB-α y la translocación de p65, lo que lleva a la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

La quinoclamina pertenece a la clase de compuestos naftoquinona. Compuestos similares incluyen:

Paraquat: Un herbicida bipiridínico que también inhibe la fotosíntesis.

Diquat: Otro herbicida bipiridínico con un mecanismo de acción similar.

Menadiona: Un derivado de vitamina K sintética con una estructura de naftoquinona.

La quinoclamina es única en su doble función como herbicida y algicida, y sus posibles aplicaciones terapéuticas en la investigación del cáncer la diferencian de otros compuestos similares .

Actividad Biológica

Quinoclamine, a synthetic naphthoquinone compound, has garnered attention for its diverse biological activities, particularly in cancer research and environmental applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound primarily acts as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating immune response, cell proliferation, and apoptosis. Inhibition of NF-κB can lead to apoptosis in cancer cells, making this compound a candidate for cancer therapy.

Key Findings:

- This compound suppresses endogenous NF-κB activity in HepG2 liver cancer cells by inhibiting the phosphorylation of IκB-α and the translocation of p65 to the nucleus .

- It has shown effectiveness against induced NF-κB activities in various cancer cell lines, including lung and breast cancer cells .

Efficacy in Cancer Research

This compound's anti-cancer potential has been evaluated through transcriptomic analyses and cell viability assays. The compound demonstrated significant inhibition of cell growth at low concentrations.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Case Studies

-

Inhibition of Shiga Toxin Production:

Recent studies have shown that this compound can inhibit Shiga toxin production in enterohemorrhagic E. coli (EHEC). The mechanism involves preventing the SOS response, which is crucial for bacterial virulence . This suggests potential applications in treating EHEC infections. -

Differential Sensitivity in Liverwort:

This compound has been studied for its effects on liverwort (Marchantia polymorpha), where it exhibited differential absorption and sensitivity among various tissue types. The juvenile thalli were found to be more sensitive to this compound than mature tissues, with an I50 value of 1.27 kg/ha .

Table 2: Sensitivity of Liverwort Structures to this compound

| Tissue Type | I50 (kg/ha) | Sensitivity Level |

|---|---|---|

| Juvenile Thalli | 1.27 | High |

| Mature Thalli | Higher than 1.27 | Moderate |

| Antheridial Receptacles | Equivalent to juvenile thalli | Moderate |

| Archegonial Receptacles | 10.45 | Low |

Propiedades

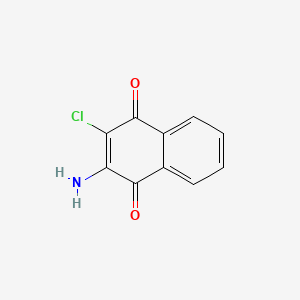

IUPAC Name |

2-amino-3-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLNWSCLAYSJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041390 | |

| Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2797-51-5 | |

| Record name | Quinoclamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2797-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoclamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002797515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2797-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-chloro-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOCLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN6NK7K14F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.